molecular formula C25H27N3O3 B11442478 2-(3-benzyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide

2-(3-benzyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide

Cat. No.: B11442478
M. Wt: 417.5 g/mol
InChI Key: JWBBDZPVKHOUBI-UHFFFAOYSA-N
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Description

2-(3-Benzyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a quinazolinone core, a benzyl group, and a cyclohexenyl ethyl side chain, making it a subject of interest in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-benzyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the quinazolinone intermediate.

    Attachment of the Cyclohexenyl Ethyl Side Chain: The final step involves the acylation of the quinazolinone derivative with 2-(cyclohex-1-en-1-yl)ethylamine under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes:

    Scaling Up Reactions: Ensuring that the reactions can be performed on a larger scale without compromising yield or purity.

    Purification: Employing techniques such as recrystallization, chromatography, or distillation to achieve high purity.

    Safety and Environmental Considerations: Implementing measures to handle hazardous reagents and by-products safely and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3-Benzyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Benzyl halides, cyclohexenyl halides, nucleophiles like amines or thiols

Major Products

    Oxidation: Quinazoline N-oxides

    Reduction: Alcohol derivatives of the original compound

    Substitution: Functionalized derivatives with new groups at the benzyl or cyclohexenyl positions

Scientific Research Applications

2-(3-Benzyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Studied for its interactions with biological targets, such as enzymes or receptors.

    Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-benzyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways, metabolic pathways, or gene expression, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with a similar quinazolinone core, such as 2-phenylquinazolin-4(3H)-one.

    Benzylated Compounds: Compounds with a benzyl group, such as benzylpenicillin.

    Cyclohexenyl Derivatives: Compounds with a cyclohexenyl group, such as cyclohexenylamine.

Uniqueness

2-(3-Benzyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide is unique due to its combination of a quinazolinone core, benzyl group, and cyclohexenyl ethyl side chain

Properties

Molecular Formula

C25H27N3O3

Molecular Weight

417.5 g/mol

IUPAC Name

2-(3-benzyl-2,4-dioxoquinazolin-1-yl)-N-[2-(cyclohexen-1-yl)ethyl]acetamide

InChI

InChI=1S/C25H27N3O3/c29-23(26-16-15-19-9-3-1-4-10-19)18-27-22-14-8-7-13-21(22)24(30)28(25(27)31)17-20-11-5-2-6-12-20/h2,5-9,11-14H,1,3-4,10,15-18H2,(H,26,29)

InChI Key

JWBBDZPVKHOUBI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=CC=C4

Origin of Product

United States

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